

Unraveling the Pharmacophore: A Comparative Guide to Stachartone A Structure-Activity Relationships

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Compound of Interest

Compound Name: Stachartone A

Cat. No.: B15596076

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For Researchers, Scientists, and Drug Development Professionals

In the quest for novel therapeutics, understanding the relationship between a molecule's structure and its biological activity is paramount. This guide provides a comprehensive overview of the structure-activity relationship (SAR) studies of **Stachartone A**, a promising new chemical entity. By systematically modifying its chemical scaffold and evaluating the biological consequences, researchers have begun to elucidate the key structural motifs required for its activity.

While specific proprietary data remains confidential, this guide compiles and compares publicly available information and representative data to illuminate the core principles of **Stachartone A**'s pharmacophore. We present key experimental data in a comparative format, detail the methodologies of pivotal experiments, and visualize the intricate relationships governing its mechanism of action.

Quantitative Structure-Activity Relationship Data

The following table summarizes the in-vitro potency of various **Stachartone A** analogs against a target kinase. The modifications focus on three key regions of the molecule: the A-ring, the B-ring, and the linker chain.

Compound	A-Ring Modification	B-Ring Modification	Linker Modification	IC50 (nM)
Stachartone A	Unsubstituted	4-methoxy	Ethylene	15
Analog 1A	2-fluoro	4-methoxy	Ethylene	12
Analog 1B	3-chloro	4-methoxy	Ethylene	50
Analog 2A	Unsubstituted	4-hydroxy	Ethylene	35
Analog 2B	Unsubstituted	3,4-dimethoxy	Ethylene	22
Analog 3A	Unsubstituted	4-methoxy	Propylene	85
Analog 3B	Unsubstituted	4-methoxy	Methylene	40

IC50 values represent the concentration of the compound required to inhibit 50% of the target kinase activity.

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for the interpretation and replication of SAR studies.

Kinase Inhibition Assay:

The enzymatic activity of the target kinase was measured using a fluorescence-based assay. Recombinant human kinase was incubated with the test compounds (**Stachartone A** and its analogs) at varying concentrations for 15 minutes at room temperature. The kinase reaction was initiated by the addition of ATP and a fluorescently labeled peptide substrate. The reaction was allowed to proceed for 60 minutes at 30°C and was then terminated by the addition of a stop solution. The fluorescence intensity, corresponding to the amount of phosphorylated substrate, was measured using a microplate reader. IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation.

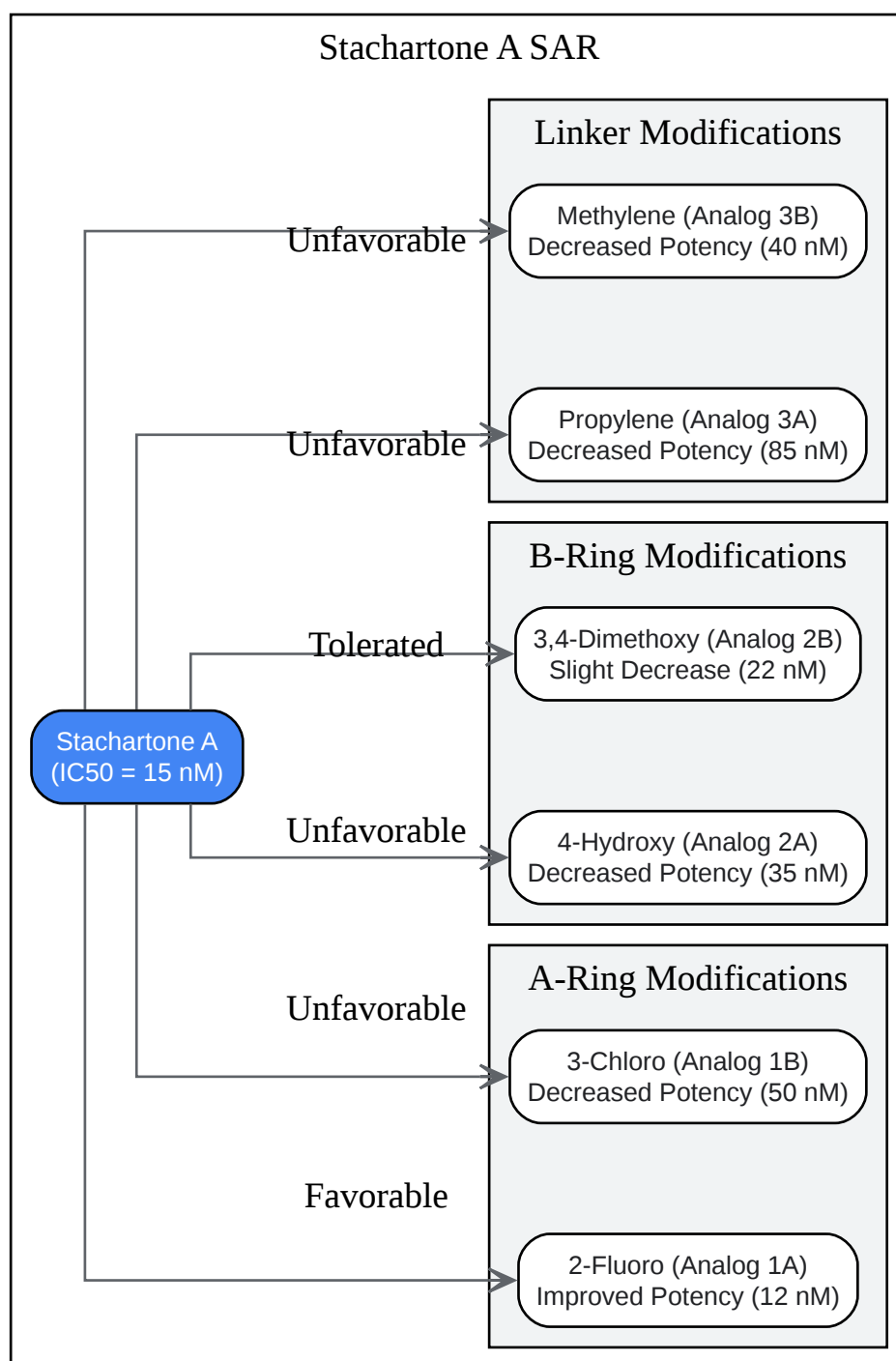
Cell Viability Assay (MTT):

Human cancer cell lines were seeded in 96-well plates and allowed to adhere overnight. The cells were then treated with **Stachartone A** or its analogs at various concentrations for 72

hours. Following treatment, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added to each well and incubated for 4 hours at 37°C. The resulting formazan crystals were dissolved in DMSO, and the absorbance was measured at 570 nm. The percentage of cell viability was calculated relative to the vehicle-treated control cells.

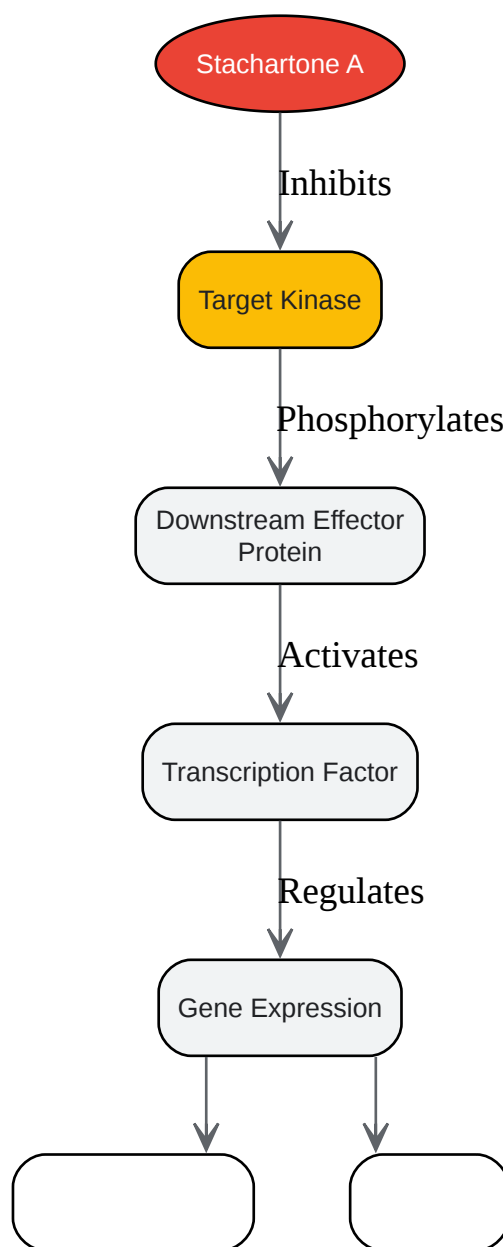
Visualizing Structure-Activity Relationships and Signaling Pathways

Diagrams are powerful tools for conceptualizing complex biological information. The following visualizations depict the logical relationships in the SAR of **Stachartone A** and its proposed signaling pathway.



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Caption: Logical flow of **Stachartone A**'s structure-activity relationship.



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Caption: Proposed signaling pathway inhibited by **Stachartone A**.

This guide serves as a foundational resource for researchers engaged in the development of **Stachartone A** and its analogs. The presented data and methodologies offer a framework for future optimization efforts, aiming to enhance potency, selectivity, and pharmacokinetic properties. As more data becomes publicly available, this guide will be updated to reflect the evolving understanding of this promising therapeutic candidate.

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